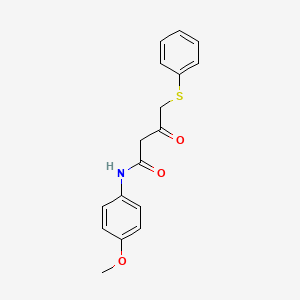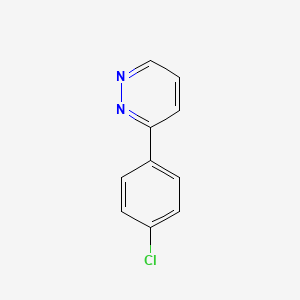![molecular formula C11H14N2O6S B12541384 2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid CAS No. 827612-90-8](/img/structure/B12541384.png)
2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid is a chemical compound that features a phenylcarbamoyl group attached to an amino acid backbone with a sulfobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid typically involves the condensation of a phenylcarbamoyl chloride with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfobutanoic acid moiety can be oxidized to form sulfonic acid derivatives.
Reduction: The phenylcarbamoyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The sulfobutanoic acid moiety can interact with metal ions and other charged species, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Phenylcarbamoyl)amino]acetic acid
- (2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid
- (1S)-1,5-Anhydro-1-(carboxymethyl)-2,3,4-trideoxy-4-[(phenylcarbamoyl)amino]-D-erythro-hexitol
Uniqueness
2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid is unique due to its combination of a phenylcarbamoyl group and a sulfobutanoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
827612-90-8 |
|---|---|
Molecular Formula |
C11H14N2O6S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-(phenylcarbamoylamino)-4-sulfobutanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c14-10(15)9(6-7-20(17,18)19)13-11(16)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)(H2,12,13,16)(H,17,18,19) |
InChI Key |
ZYRBSCCVHTYLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CCS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
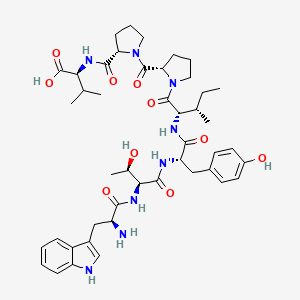
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)

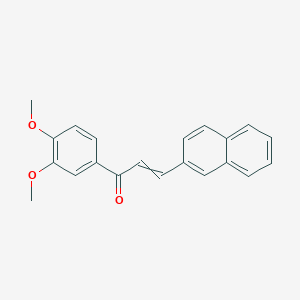
![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
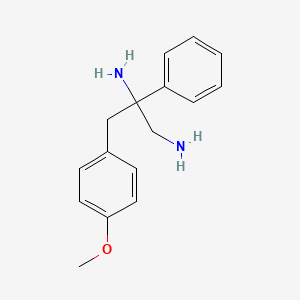
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
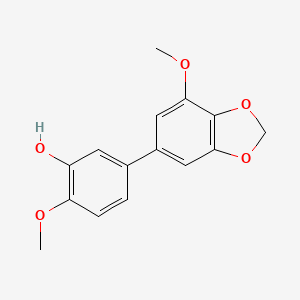

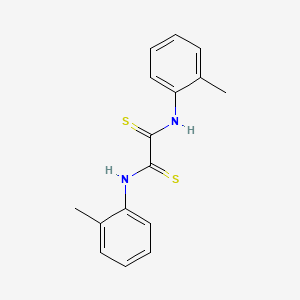
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
